molecular formula C19H29NO3S B7008971 N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine

Cat. No.: B7008971
M. Wt: 351.5 g/mol
InChI Key: GMCFJYJBNRVWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[34]octan-7-amine is a complex organic compound with a unique structure that combines a sulfonyl group, a spirocyclic ring, and an amine group

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3S/c1-18(2,3)15-5-7-17(8-6-15)24(21,22)12-11-20-16-13-19(23-14-16)9-4-10-19/h5-8,16,20H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFJYJBNRVWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCNC2CC3(CCC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonyl amine intermediate. This intermediate is then subjected to spirocyclization under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as nickel, to facilitate the coupling and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of sustainable and environmentally friendly reagents and solvents is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amine group can produce secondary or tertiary amines with varying degrees of substitution.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic ring provides structural rigidity that enhances binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[34]octan-7-amine is unique due to its combination of a sulfonyl group, a spirocyclic ring, and an amine group This structural combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.